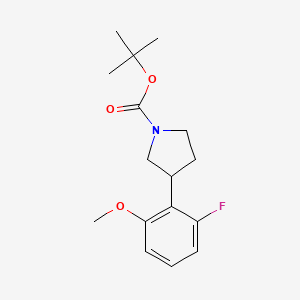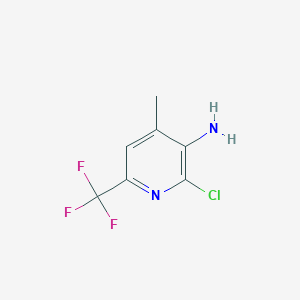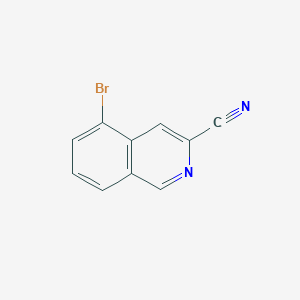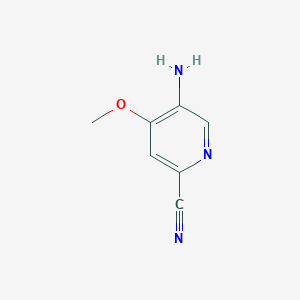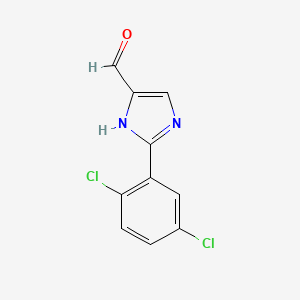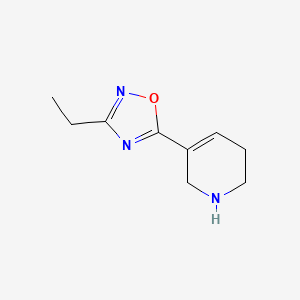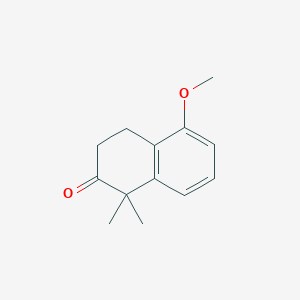
5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused pair of benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with naphthalene derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Catalysts and specific reaction conditions (temperature, pressure) are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Medicine
Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Industry
Applications in materials science, such as the development of polymers or other advanced materials.
作用機序
The mechanism by which 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways.
類似化合物との比較
Similar Compounds
1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group.
5-methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the dimethyl groups.
Uniqueness
The presence of both methoxy and dimethyl groups in 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one may confer unique chemical properties, such as increased stability or reactivity, compared to its analogs.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C13H16O2/c1-13(2)10-5-4-6-11(15-3)9(10)7-8-12(13)14/h4-6H,7-8H2,1-3H3 |
InChIキー |
VDGWMKBFTCXGMK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CCC2=C1C=CC=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


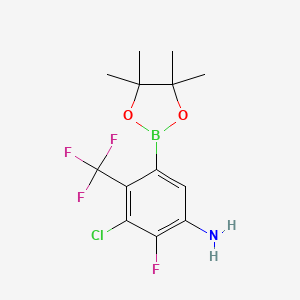
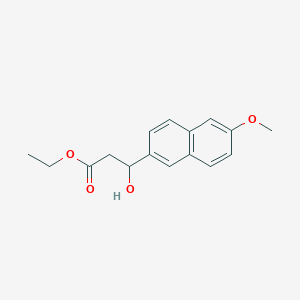
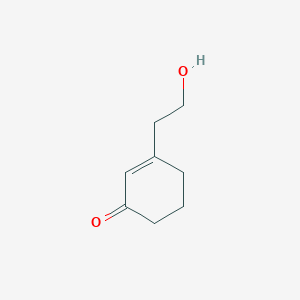

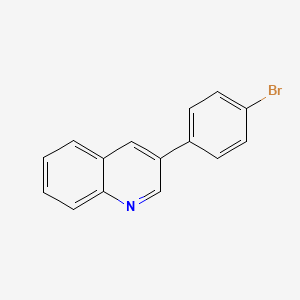
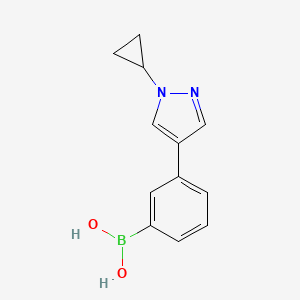
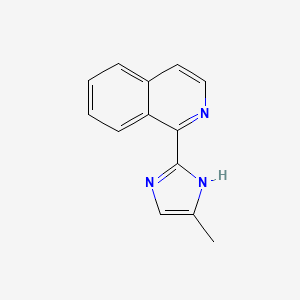
![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
